フェントラミン-d4 塩酸塩

概要

説明

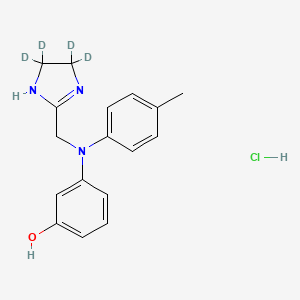

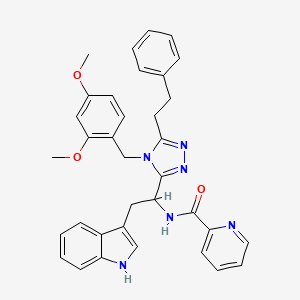

- フェントラミン-d4(塩酸塩)は、フェントラミン塩酸塩の重水素標識体です。

- フェントラミン塩酸塩は、可逆的な非選択的なα1およびα2アドレナリン受容体遮断薬です。

- それは血管を拡張し、末梢血管抵抗を減少させることで作用します。

- フェオクロモサイトーマ関連の高血圧、心不全、勃起不全の治療に一般的に使用されます .

科学的研究の応用

- Chemistry: Used as a reference standard in analytical methods.

- Biology: Investigated for its effects on adrenergic receptors.

- Medicine: Relevant in treating hypertensive emergencies and managing soft tissue anesthesia.

- Industry: May find applications in drug development and pharmacokinetic studies.

作用機序

- フェントラミン-d4(塩酸塩)は、α1およびα2アドレナリン受容体を遮断します。

- 血管拡張により、血圧を低下させ、血流を増加させます。

- 分子標的には、血管平滑筋細胞が含まれます。

類似化合物の比較

- ユニークな特徴:研究目的の重水素標識。

- 類似化合物:フェントラミン塩酸塩、フェントラミンメシル酸塩。

生化学分析

Biochemical Properties

Phentolamine-d4 Hydrochloride, like its parent compound, is known to interact with α1 and α2 adrenergic receptors . These receptors are proteins that play crucial roles in the sympathetic nervous system, mediating the body’s “fight or flight” response . By blocking these receptors, Phentolamine-d4 Hydrochloride can cause vasodilation, reducing peripheral vascular resistance .

Cellular Effects

Phentolamine-d4 Hydrochloride, through its action on α1 and α2 adrenergic receptors, can influence various cellular processes. For instance, it can affect cell signaling pathways related to vasoconstriction and vasodilation . It can also impact gene expression related to these pathways .

Molecular Mechanism

The molecular mechanism of Phentolamine-d4 Hydrochloride involves its binding to α1 and α2 adrenergic receptors, thereby blocking their function . This blockade leads to a relaxation of systemic vasculature, leading to hypotension . Unlike selective α1 blockers, Phentolamine-d4 Hydrochloride also inhibits α2 receptors, which function predominantly as presynaptic negative feedback for norepinephrine release .

Temporal Effects in Laboratory Settings

For instance, its clinical use for hypertension was halted due to cardiovascular and gastrointestinal adverse effects with the prolonged use of large oral doses .

Metabolic Pathways

Phentolamine-d4 Hydrochloride is likely to be involved in similar metabolic pathways as Phentolamine Hydrochloride. Some evidence suggests that Phentolamine Hydrochloride also stimulates beta-adrenergic receptors, thereby causing peripheral vasodilation .

Subcellular Localization

Given its function as an adrenergic receptor antagonist, it’s likely that it localizes to the cell membrane where these receptors are typically found .

準備方法

- フェントラミン-d4(塩酸塩)の合成経路には、合成中の重水素置換が含まれます。

- 工業生産方法は、通常、フェントラミン塩酸塩の確立された手順に従います。

化学反応の分析

- フェントラミン-d4(塩酸塩)は、酸化、還元、置換などのさまざまな反応を起こします。

- 一般的な試薬には、酸化剤(例:KMnO4)、還元剤(例:LiAlH4)、およびアルキル化剤が含まれます。

- 主要な生成物は、反応条件と置換基によって異なります。

科学研究への応用

- 化学:分析方法における標準物質として使用されます。

- 生物学:アドレナリン受容体への影響について調査されています。

- 医学:高血圧性緊急事態の治療や軟部組織麻酔の管理に関連しています。

- 産業:薬剤開発や薬物動態研究に応用される可能性があります。

類似化合物との比較

- Unique features: Deuterium labeling for research purposes.

- Similar compounds: Phentolamine hydrochloride, Phentolamine mesylate.

特性

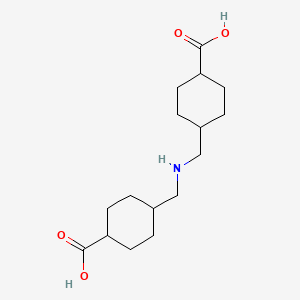

IUPAC Name |

3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJFGFQYKDAPM-PQDNHERISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

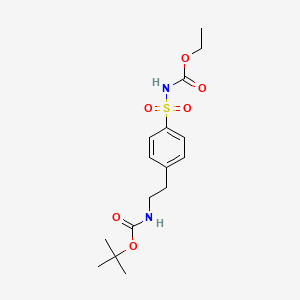

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)

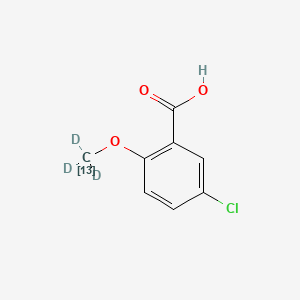

![1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea](/img/structure/B584430.png)

![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)